molecular formula C22H19ClN4O2 B2925285 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-49-0

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2925285
CAS No.: 899985-49-0
M. Wt: 406.87
InChI Key: TXTSOUYCZMOGIK-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including a chloro group, an ethoxyphenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a pyridine carboxylic acid derivative can form the pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents: The chloro, ethoxyphenyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the ethoxyphenyl group can be introduced via an etherification reaction.

    Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between the carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-3-29-17-11-9-15(10-12-17)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTSOUYCZMOGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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